molecular formula C12H19NO2 B14020217 Tert-butyl (2S,5S)-2-ethynyl-5-methylpyrrolidine-1-carboxylate

Tert-butyl (2S,5S)-2-ethynyl-5-methylpyrrolidine-1-carboxylate

Cat. No.: B14020217
M. Wt: 209.28 g/mol
InChI Key: GKZWGVDISLMHBX-VHSXEESVSA-N
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Description

Tert-butyl (2S,5S)-2-ethynyl-5-methylpyrrolidine-1-carboxylate is a compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5S)-2-ethynyl-5-methylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5S)-2-ethynyl-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Tert-butyl (2S,5S)-2-ethynyl-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl (2S,5S)-2-ethynyl-5-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-6-10-8-7-9(2)13(10)11(14)15-12(3,4)5/h1,9-10H,7-8H2,2-5H3/t9-,10+/m0/s1

InChI Key

GKZWGVDISLMHBX-VHSXEESVSA-N

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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